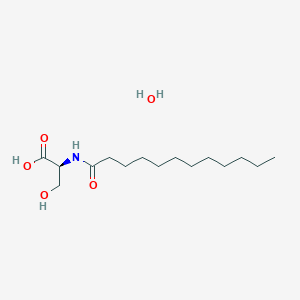
N-Dodecanoyl-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Dodecanoyl-L-serine is a compound with the molecular formula C15H29NO4. It is a derivative of L-serine, an amino acid, and dodecanoic acid, a fatty acid. This compound is known for its amphiphilic properties, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This unique structure makes it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
N-Dodecanoyl-L-serine can be synthesized through the reaction of L-serine with dodecanoic acid. The process typically involves the activation of the carboxyl group of dodecanoic acid, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by coupling with the amino group of L-serine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions to prevent racemization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-Dodecanoyl-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the serine moiety can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the dodecanoyl chain can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of this compound aldehyde or ketone derivatives.
Reduction: Formation of this compound alcohol derivatives.
Substitution: Formation of this compound ethers or amides.
科学的研究の応用
N-Dodecanoyl-L-serine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a surfactant in various chemical reactions.
Biology: It serves as a model compound for studying the interactions of amphiphilic molecules with biological membranes.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to enhance the permeability of drugs through biological membranes.
Industry: It is used in the formulation of cosmetics and personal care products as an emulsifier and skin-conditioning agent.
作用機序
The mechanism of action of N-Dodecanoyl-L-serine involves its interaction with biological membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, disrupting the tight arrangement of membrane lipids. This disruption can enhance the permeability of the membrane, facilitating the transport of other molecules across it. Additionally, this compound can interact with specific proteins and receptors on the cell surface, modulating their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
- N-Dodecanoyl-L-alanine
- N-Dodecanoyl-L-leucine
- N-Dodecanoyl-L-valine
- N-Dodecanoyl-L-phenylalanine
- N-Dodecanoyl-L-proline
Uniqueness
N-Dodecanoyl-L-serine is unique due to the presence of the hydroxyl group in the serine moiety, which provides additional sites for chemical modification and interaction with biological molecules. This hydroxyl group also enhances the compound’s solubility in water compared to other N-dodecanoyl amino acid derivatives, making it more versatile in various applications.
特性
CAS番号 |
193485-18-6 |
|---|---|
分子式 |
C15H31NO5 |
分子量 |
305.41 g/mol |
IUPAC名 |
(2S)-2-(dodecanoylamino)-3-hydroxypropanoic acid;hydrate |
InChI |
InChI=1S/C15H29NO4.H2O/c1-2-3-4-5-6-7-8-9-10-11-14(18)16-13(12-17)15(19)20;/h13,17H,2-12H2,1H3,(H,16,18)(H,19,20);1H2/t13-;/m0./s1 |
InChIキー |
QSNBPRYUEWIWMC-ZOWNYOTGSA-N |
異性体SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)O.O |
正規SMILES |
CCCCCCCCCCCC(=O)NC(CO)C(=O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5-one, 7-propyl-](/img/structure/B12559420.png)
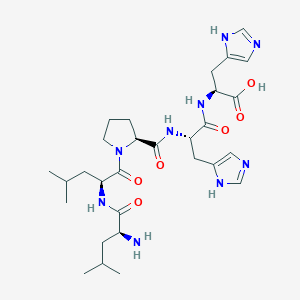
![4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B12559427.png)

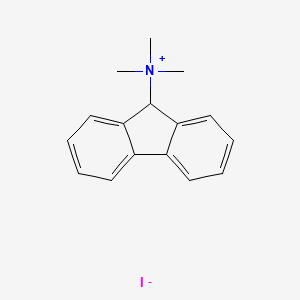

![3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate](/img/structure/B12559449.png)
![Tributyl[(4-nitrophenyl)ethynyl]stannane](/img/structure/B12559450.png)
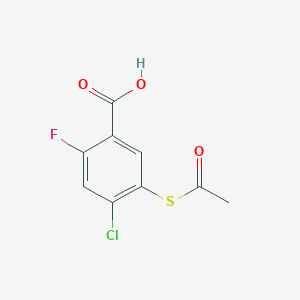
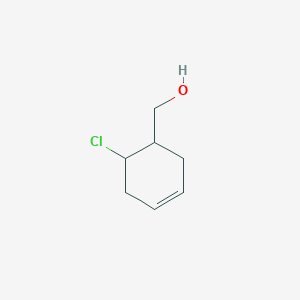
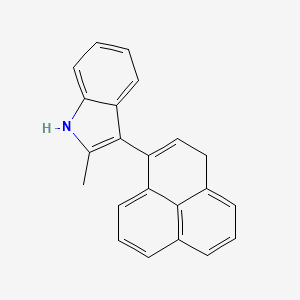
![[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane]](/img/structure/B12559490.png)
![3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B12559494.png)

